molecular formula C24H28O6 B12527030 4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one

4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B12527030
M. Wt: 412.5 g/mol
InChI Key: DLFOGGFNAICJAO-UHFFFAOYSA-N
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Description

4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its furobenzopyran core, which is linked to a pentenyl group containing a dioxolane ring. The molecular formula of this compound is C22H28O5, and it has a molecular weight of 372.455 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one involves multiple steps, starting with the preparation of the furobenzopyran core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The pentenyl group with the dioxolane ring is then introduced through a coupling reaction, typically using reagents such as palladium catalysts and suitable ligands .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one include:

Uniqueness

What sets 4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one apart is its unique combination of a furobenzopyran core with a pentenyl group containing a dioxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

4-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3

InChI Key

DLFOGGFNAICJAO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C

Origin of Product

United States

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